4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol
Overview
Description
4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenol is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by a phenol group attached to a pyrrole ring substituted with two methyl groups at positions 2 and 5
Mechanism of Action
Target of Action
The primary targets of 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the activity of these enzymes, leading to disruption of essential biochemical processes in the bacteria .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway, which is essential for bacterial cell wall formation . On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway, which is crucial for DNA synthesis and cell division . The disruption of these pathways leads to the inhibition of bacterial growth .
Result of Action
The compound’s action results in the suppression of bacterial growth. It achieves this by increasing the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, the compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound was found to increase monoclonal antibody production in a Chinese hamster ovary cell culture environment . .
Biochemical Analysis
Biochemical Properties
The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol has been found to interact with enzymes such as enoyl ACP reductase and DHFR . These interactions suggest that the compound may play a role in biochemical reactions involving these enzymes .
Cellular Effects
In a study conducted on Chinese hamster ovary cells, this compound was found to improve monoclonal antibody production . The compound was observed to increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the active sites of dihydrofolate reductase and enoyl ACP reductase . This suggests that the compound may exert its effects at the molecular level through enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Its observed effects on cellular function suggest that it may have long-term impacts on cellular processes .
Metabolic Pathways
Its interaction with enzymes such as enoyl ACP reductase and DHFR suggests that it may be involved in certain metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol typically involves the reaction of 2,5-dimethylpyrrole with a phenolic compound. One common method includes the following steps:
Formation of 2,5-dimethylpyrrole: This can be achieved by the cyclization of 2,5-hexanedione with ammonia or an amine under acidic conditions.
Coupling with Phenol: The 2,5-dimethylpyrrole is then reacted with a phenolic compound in the presence of a catalyst, such as a Lewis acid, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties, as well as its role in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Comparison with Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenol can be compared with other similar compounds, such as:
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzamide: Known for its role in improving monoclonal antibody production in cell cultures.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazides: Evaluated for their antibacterial and antitubercular properties.
These compounds share the pyrrole core structure but differ in their functional groups, leading to distinct chemical properties and applications.
Properties
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9-3-4-10(2)13(9)11-5-7-12(14)8-6-11/h3-8,14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGLLBKGZRMFGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285713 | |
Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101285713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54609-09-5 | |
Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54609-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101285713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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